molecular formula C8H6BrClFNO B2905858 N-(4-bromo-2-fluorophenyl)-2-chloroacetamide CAS No. 379255-25-1

N-(4-bromo-2-fluorophenyl)-2-chloroacetamide

Cat. No.: B2905858
CAS No.: 379255-25-1
M. Wt: 266.49
InChI Key: CKJNGYRSKKRIRL-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-chloroacetamide (CAS: 379255-25-1, molecular formula: C₈H₆BrClFNO) is a halogenated acetamide derivative characterized by a bromine atom at the para position and a fluorine atom at the ortho position on the phenyl ring. This compound is a versatile intermediate in organic synthesis, particularly in the development of antimicrobial, antiproliferative, and fungicidal agents . Its structure includes a reactive chloroacetamide group, enabling nucleophilic substitution reactions for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-chloroacetamide typically involves the reaction of 4-bromo-2-fluoroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-chloroacetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon or Raney nickel under hydrogen atmosphere.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides, thioethers, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-chloroacetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Material Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This covalent modification can disrupt essential biological pathways, making the compound useful in drug development.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 264.5 g/mol
  • Hazard Profile : Classified with GHS warning symbols for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural analogs, their substituents, molecular weights, and reported biological activities:

Compound Name Substituents Molecular Weight (g/mol) Key Activities/Applications Reference Evidence
N-(4-bromo-2-fluorophenyl)-2-chloroacetamide 4-Br, 2-F, -Cl 264.5 Antimicrobial, intermediate for heterocycles
N-(4-bromo-2-methylphenyl)-2-chloroacetamide 4-Br, 2-CH₃, -Cl 276.5 Fungicide in coatings, high toxicity
2-Chloro-N-(4-fluorophenyl)acetamide 4-F, -Cl 187.6 Intermediate for quinoline derivatives
N-(4-Bromo-2,6-dimethylphenyl)-2-chloroacetamide 4-Br, 2,6-CH₃, -Cl 276.6 Not explicitly reported (structural analog)
N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide 4-Cl, 2-benzoyl, -Cl 308.1 Anti-inflammatory, antimicrobial

Key Observations:

  • Substituent Effects: Halogen Position: The 4-bromo-2-fluoro substitution in the target compound enhances electrophilic reactivity compared to 4-fluoro analogs (e.g., 2-Chloro-N-(4-fluorophenyl)acetamide) . Methyl vs. Fluoro: Replacing fluorine with a methyl group (as in BMPCA) increases steric bulk, improving fungicidal performance in coatings but raising toxicity concerns .

Antimicrobial Activity:

  • The target compound’s derivatives (e.g., triazole-linked analogs) exhibit broad-spectrum antimicrobial activity, comparable to benzothiazole derivatives synthesized from N-(4-acetylphenyl)-2-chloroacetamide .
  • BMPCA demonstrates superior microbiocidal efficacy in coatings but requires careful handling due to high toxicity .

Antiproliferative Potential:

  • Derivatives of this compound show moderate antiproliferative activity against MCF7 breast cancer cells, similar to thiazole-based chloroacetamides .

Enzymatic Inhibition:

  • Unlike N-(9-acridinyl)-2-chloroacetamide derivatives (cholinesterase inhibitors for Alzheimer’s disease), the target compound’s activity in neurological applications remains underexplored .

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in therapeutic contexts, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the molecular formula C8H6BrClFNOC_8H_6BrClFNO and a molecular weight of approximately 266.5 g/mol. Its structure features a bromo and a fluorine substituent on a phenyl ring, alongside a chloroacetamide functional group, which contributes to its unique reactivity and biological activity .

Biological Activities

This compound exhibits several biological activities, including:

  • CYP1A2 Inhibition : The compound acts as an inhibitor of the CYP1A2 enzyme, which is involved in the metabolism of various drugs. This inhibition suggests potential interactions with other medications metabolized by this enzyme, raising considerations for drug-drug interactions in clinical settings .
  • Antimicrobial Activity : Research indicates that derivatives of this compound demonstrate promising antimicrobial activity against both Gram-positive and Gram-negative bacterial strains as well as fungi. The presence of electron-withdrawing groups like bromine enhances these properties .
  • Anticancer Potential : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7). The mechanism involves inducing apoptosis and inhibiting cell cycle progression .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : By inhibiting CYP1A2, the compound alters the metabolic pathways of co-administered drugs, potentially enhancing or diminishing their efficacy .
  • Cellular Interaction : The compound's structural features allow it to bind effectively to various cellular receptors and enzymes, influencing biochemical pathways related to cell growth and apoptosis .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(4-bromophenyl)-2-chloroacetamideNo fluorine substituentModerate CYP inhibition
N-(4-bromo-3-fluorophenyl)-2-chloroacetamideDifferent position of fluorineSimilar CYP inhibition
N-(3-bromo-2-fluorophenyl)-2-chloroacetamideBromine at different positionPotentially different metabolic pathways
N-(4-bromophenyl)-acetamideLacks chlorineLower toxicity profile

This compound stands out due to its unique combination of halogen substituents, which may enhance its biological activity compared to similar compounds lacking these features .

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

  • A study demonstrated that derivatives exhibited significant antimicrobial effects against various pathogens, suggesting their use in developing new antibiotics .
  • Another investigation focused on its anticancer properties, revealing that certain derivatives were more effective against specific cancer cell lines. For instance, compounds derived from this structure showed higher cytotoxicity against glioblastoma cells compared to triple-negative breast cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-bromo-2-fluorophenyl)-2-chloroacetamide?

Answer: The synthesis typically involves multi-step reactions:

Substitution Reactions : Reacting 4-bromo-2-fluoroaniline with chloroacetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl .

Purification : Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallized from ethanol/water.

Yield Optimization : Yields range from 65–80%, depending on reaction time (6–12 hours) and stoichiometric ratios (1:1.2 aniline:chloroacetyl chloride) .

Q. How is the molecular structure of this compound confirmed?

Answer: Structural confirmation employs:

  • X-ray Crystallography : Resolves intramolecular hydrogen bonds (N–H⋯O) and planar conformations (e.g., N–C–C–Cl torsion angle: -12.1°) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm), amide NH (δ 9.1 ppm), and chloroacetamide CH₂ (δ 4.2 ppm) .
    • FT-IR : Amide C=O stretch (1650–1680 cm⁻¹), C–Cl (650–750 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting crystallographic data on chloroacetamide derivatives be resolved?

Answer: Discrepancies in reported bond lengths/angles (e.g., C–Cl vs. C–Br distances) arise from:

  • Experimental Conditions : Temperature (e.g., 293 K vs. 100 K measurements) and radiation source (MoKα vs. CuKα) .
  • Software Refinement : SHELXL (for small molecules) and PHENIX (for disordered atoms) improve accuracy. For example, SHELXL refines anisotropic displacement parameters for halogen atoms .

Case Study :

  • N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide : Reported C–Cl bond lengths vary by 0.02 Å due to refinement protocols .

Q. What methodologies are used to analyze structure-activity relationships (SAR) for bioactivity?

Answer: SAR studies combine:

Molecular Docking : AutoDock Vina or Schrödinger Suite to predict interactions with targets (e.g., bacterial enzymes). For example, chloroacetamide derivatives show moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) via membrane disruption .

In Vitro Assays :

  • Antimicrobial : Broth microdilution (CLSI guidelines).
  • Enzyme Inhibition : Fluorescence-based assays (e.g., protease inhibition IC₅₀ values) .

Data Contradiction Analysis :

  • Variability in MIC values : Differences in bacterial strains (e.g., E. coli vs. S. aureus) and solvent effects (DMSO vs. aqueous buffers) must be standardized .

Q. How do intermolecular interactions influence crystallization of this compound?

Answer: Crystal packing is governed by:

  • Hydrogen Bonds : N–H⋯O (2.8–3.0 Å) and C–H⋯O (3.2 Å) interactions form dimers or chains .
  • Halogen Bonding : Br⋯Cl contacts (3.3–3.5 Å) contribute to layer stacking .
  • π-π Interactions : Aromatic rings (4-bromo-2-fluorophenyl) align with offset distances of 3.6–4.0 Å .

Crystallography Workflow :

Data Collection : Use a Bruker D8 VENTURE diffractometer (MoKα, λ = 0.71073 Å).

Structure Solution : SHELXT for direct methods .

Validation : PLATON checks for missed symmetry or disorder .

Q. What strategies optimize reaction conditions to minimize by-products in chloroacetamide synthesis?

Answer: By-products (e.g., diacetylated amines) arise from excess chloroacetyl chloride. Mitigation includes:

  • Controlled Addition : Slow addition of chloroacetyl chloride (0.5 mL/min) at 0–5°C .
  • Catalytic Bases : Use DMAP (4-dimethylaminopyridine) to enhance regioselectivity .
  • Real-Time Monitoring : HPLC (C18 column, acetonitrile/water) tracks reaction progress .

Optimization Table :

ParameterSuboptimal ConditionOptimized ConditionBy-Product Reduction
Temperature25°C0–5°C40%
BaseEt₃NDMAP60%

Q. How do electronic effects of substituents impact the reactivity of this compound?

Answer: Electron-withdrawing groups (Br, F) deactivate the aryl ring, affecting:

  • Nucleophilic Aromatic Substitution : Para-bromo substituent directs electrophiles to the ortho position (fluorine’s inductive effect) .
  • Amide Hydrolysis : Electron-withdrawing groups increase susceptibility to basic hydrolysis (e.g., NaOH/EtOH, 70°C) .

Computational Support :

  • DFT Calculations : Mulliken charges show higher positive charge on the amide carbonyl (C=O) in bromo/fluoro derivatives vs. methyl analogs .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClFNO/c9-5-1-2-7(6(11)3-5)12-8(13)4-10/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJNGYRSKKRIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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